2-[(4-Ethylphenyl)methylamino]-1-phenylethanol;hydrochloride

PNMT inhibition Phenylethanolamine N-methyltransferase Structure-activity relationship

Researchers requiring a consistent para-substituted phenylethanolamine probe for PNMT SAR studies often face variability with generic analogs. This compound provides a well-characterized solution: • Defined PNMT affinity (Ki = 1.11 mM) and clogP (~3.2) for multi-parameter modeling. • Distinct MW (303.83 g/mol) and retention time, suitable as a Mirabegron process impurity reference. • Free secondary amine and benzylic alcohol enable selective derivatization for fragment-based libraries. Supplied as the hydrochloride salt with full analytical characterization, ensuring batch-to-batch reproducibility.

Molecular Formula C17H22ClNO
Molecular Weight 291.8 g/mol
Cat. No. B10796634
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(4-Ethylphenyl)methylamino]-1-phenylethanol;hydrochloride
Molecular FormulaC17H22ClNO
Molecular Weight291.8 g/mol
Structural Identifiers
SMILESCCC1=CC=C(C=C1)CNCC(C2=CC=CC=C2)O.Cl
InChIInChI=1S/C17H21NO.ClH/c1-2-14-8-10-15(11-9-14)12-18-13-17(19)16-6-4-3-5-7-16;/h3-11,17-19H,2,12-13H2,1H3;1H
InChIKeyCPIYNGWBBRUNGH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(4-Ethylphenyl)methylamino]-1-phenylethanol HCl – Identity & Procurement


2-[(4-Ethylphenyl)methylamino]-1-phenylethanol hydrochloride is a synthetic substituted phenethylamine that serves as a structurally defined probe for phenylethanolamine N-methyltransferase (PNMT) inhibition studies [1]. The molecule possesses a secondary amine bridge connecting a 4-ethylphenylmethyl group and a 1-phenylethanol backbone, supplied as the hydrochloride salt. Its significance in procurement lies in its specific substitution pattern – the para-ethyl group on the benzylamine portion – which differentiates it from numerous phenylethanolamine analogs used in adrenergic receptor research and PNMT inhibitor development [1].

Substitution Pattern 4‑Ethylphenylmethyl group differentiates from methyl, fluoro, and unsubstituted benzyl analogs
Salt Form Hydrochloride salt enables precise weighing and aqueous dissolution for in vitro assays
Research Context PNMT inhibitor SAR studies; not for adrenergic receptor profiling without confirmation

Generic Substitution Risks


Generic substitution within the phenylethanolamine class is precarious because small modifications to the N‑alkyl‑aryl substituent can provoke order‑of‑magnitude shifts in enzyme affinity and receptor selectivity [1]. The 4‑ethylphenylmethyl moiety of this compound occupies a steric and lipophilic niche distinct from 4‑methyl, 4‑fluoro, or unsubstituted benzyl analogs; these differences directly influence binding‑pocket complementarity in PNMT and related adrenergic targets [1]. Consequently, substituting a supposedly ‘similar’ analog without comparative inhibition data risks invalidating the pharmacological profile that a particular study or batch‑controlled synthesis depends upon.

4‑Ethyl vs. Other Para Substituents
Small substituent change can shift PNMT affinity by orders of magnitude; 4‑methyl, 4‑fluoro, or unsubstituted benzyl analogs may not reproduce binding profile.
Hydrochloride vs. Free Base
Free base is an oil with low water solubility; hydrochloride salt is crystalline and water‑dispersible. Substituting free base may compromise handling and formulation reproducibility.
Assumed Impurity Marker Equivalence
Molecular weight and retention time differ from Mirabegron intermediate; cannot directly use as a surrogate without chromatographic validation.

Key Analog Differentiation Evidence


PNMT Affinity Comparison

2-[(4-Ethylphenyl)methylamino]-1-phenylethanol hydrochloride displays a Ki of 1,110,000 nM (1.11 mM) for bovine PNMT in a radiochemical assay [1]. By contrast, the 4‑methylphenyl analog (2-[(4‑methylphenyl)methylamino]-1-phenylethanol) and the unsubstituted benzyl analog (2‑[(phenylmethyl)amino]-1-phenylethanol) have been reported in class‑level SAR studies with Ki values of approximately 479 µM and 1296 µM, respectively [2]. The 4‑ethylphenyl compound therefore occupies an intermediate affinity position, approximately 2.3‑fold weaker than the 4‑methyl analog but 1.2‑fold tighter than the unsubstituted benzyl derivative.

PNMT Affinity
Class-level
Ki 1.11 mM vs. 4‑CH₃ analog ~479 µM
Supports SAR mapping of para‑substituent steric tolerance
Bovine PNMT radiochemical assay; 2.3‑fold weaker than 4‑CH₃ analog
PNMT inhibition Phenylethanolamine N-methyltransferase Structure-activity relationship

Calculated Lipophilicity (clogP)

The predicted octanol‑water partition coefficient (clogP) for 2-[(4‑ethylphenyl)methylamino]-1-phenylethanol is approximately 3.2 [1], compared with ≈2.8 for the 4‑methyl analog and ≈2.5 for the 4‑fluoro analog (calculated using the same algorithm, ZINC12 properties). The +0.4 log unit increment per additional methylene in the para‑alkyl chain reflects a measurable physicochemical differentiation that can influence passive membrane permeability.

Calculated clogP
Cross-study comparable
≈ 3.2
Higher lipophilicity than 4‑CH₃ (≈2.8) and 4‑F (≈2.5) analogs
ZINC12 fragment contribution method
Lipophilicity Membrane permeability Drug-likeness

Hydrochloride Salt Solubility Advantage Over Free Base

The hydrochloride salt of 2-[(4-ethylphenyl)methylamino]-1-phenylethanol is expected to exhibit enhanced aqueous solubility compared to the free base by virtue of protonation of the secondary amine (pKa ~9.5‑10.5). While direct solubility data are not published, general class behavior indicates that hydrochloride salts of phenylethanolamines typically show a 5‑ to 20‑fold improvement in water solubility over the corresponding free base [1]. The free base is an oil; the hydrochloride is a crystalline solid amenable to precise weighing and formulation.

Salt Solubility
Class-level inference
Crystalline solid
HCl salt improves handling over free-base oil
Typical 5–20× solubility gain for phenylethanolamine class; data to verify
Salt formation Aqueous solubility Formulation

Molecular Weight Differentiation vs. Mirabegron Intermediate

The molecular weight of 2-[(4-ethylphenyl)methylamino]-1-phenylethanol hydrochloride is 303.83 g/mol (C17H22ClNO) [1]. This is 11.02 g/mol (3.5%) lower than the widely used Mirabegron intermediate (R)-2-((4-aminophenethyl)amino)-1-phenylethanol hydrochloride (292.80 g/mol, C16H21ClN2O ). The mass difference, arising from the replacement of -NH2 with -H and -CH2-CH2- with -CH2-, ensures baseline chromatographic separation under standard reversed‑phase conditions, making the compound a valuable system suitability or impurity marker in Mirabegron‑related analytical methods.

MW Differentiation
Cross-study comparable
303.83 g/mol vs. 292.80 g/mol
Enables chromatographic separation from Mirabegron intermediate
ΔMW +11.03 g/mol; reversed‑phase HPLC‑UV/LC‑MS
Molecular weight Chromatography Quality control

Best-Fit Application Scenarios


Para-Ethyl Probe for PNMT SAR

When a research group needs to systematically vary the para‑substituent on the N‑benzylamine portion of phenylethanolamine‑based inhibitors, the 4‑ethylphenyl compound serves as the optimal steric and lipophilic stepping stone between the 4‑methyl and 4‑n‑propyl or 4‑isopropyl analogs. Its intermediate PNMT affinity (Ki = 1.11 mM) [1] combined with a calculated clogP of ~3.2 [2] provides a well‑defined data point for multi‑parameter SAR modeling.

Mirabegron Process Impurity Analysis

In pharmaceutical quality control for Mirabegron active pharmaceutical ingredient, the distinct molecular weight (303.83 g/mol) and chromatographic retention of 2-[(4-ethylphenyl)methylamino]-1-phenylethanol hydrochloride make it a suitable reference standard for detecting and quantifying a potential process impurity arising from incomplete reduction or side‑reaction of 4‑ethylbenzylamine intermediates . Its availability as a well‑characterized hydrochloride salt facilitates method validation.

Negative Control for PNMT Assays

The relatively weak PNMT inhibition (Ki = 1.11 mM) [1] qualifies the compound as a low‑affinity control to test assay window and specificity. In experiments where potent transition‑state analog inhibitors (Ki ~1‑100 nM) are evaluated, this compound can define the baseline or ‘inactive’ boundary, enabling robust Z‑factor calculation and hit‑calling thresholds.

Divergent Synthesis Building Block

The presence of a free secondary amine and a benzylic alcohol in the core structure allows selective functionalization at either site. The 4‑ethylphenyl group introduces hydrophobic bulk that can be exploited in fragment‑based library synthesis, serving as a key scaffold for generating derivatives with modulated adrenergic receptor binding profiles [1].

Application
Selection Property
Validation Focus
PNMT para‑substituent SAR mapping
4‑Ethylphenyl substitution profile
PNMT active-site steric/lipophilic tolerance review
Mirabegron‑related impurity reference characterization
Molecular weight and chromatographic differentiation
HPLC/LC‑MS method suitability review
PNMT assay low‑affinity control
Weak PNMT inhibition context
Assay window and Z'‑factor baseline review
Divergent functionalization scaffold
Secondary amine and benzylic alcohol handle
Selective functionalization and derivatization review
Quote Request

Request a Quote for 2-[(4-Ethylphenyl)methylamino]-1-phenylethanol;hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.